N-Boc-3-bromo-2-fluoro-L-phenylalanine
Description
N-Boc-3-bromo-2-fluoro-L-phenylalanine is a halogenated, Boc-protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino terminus, a bromine atom at the 3-position, and a fluorine atom at the 2-position of the phenylalanine aromatic ring. These modifications enhance its utility in solid-phase peptide synthesis (SPPS) and as a building block for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated aromatic motifs.
Properties
Molecular Formula |
C14H17BrFNO4 |
|---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
(2S)-3-(3-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
PGVIVQHZILLOCN-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=CC=C1)Br)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-2-fluoro-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-L-phenylalanine.
Bromination: The protected phenylalanine undergoes bromination at the 3-position of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-bromo-2-fluoro-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Peptide Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, thiocyanato, or other substituted phenylalanine derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields 3-bromo-2-fluoro-L-phenylalanine.
Peptide Products: Coupling reactions result in the formation of peptides containing this compound.
Scientific Research Applications
1.1. Drug Development
Fluorinated amino acids like N-Boc-3-bromo-2-fluoro-L-phenylalanine are crucial in the design of novel pharmaceuticals. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of compounds, enhancing their efficacy and selectivity. For instance, fluorinated phenylalanines have been integrated into peptide-based drugs to improve their metabolic stability and bioavailability .
1.2. Enzyme Inhibition
Research indicates that fluorinated phenylalanines can serve as effective enzyme inhibitors. Their structural modifications allow for enhanced binding affinity to target enzymes, which is particularly useful in developing inhibitors for cancer-related pathways . The compound has been explored as a potential inhibitor for proteasome activity, which is pivotal in cancer treatment strategies .
2.1. Protein Stability
The incorporation of this compound into protein structures can enhance their stability, a phenomenon referred to as the "fluoro-stabilization effect." This property is beneficial in biotechnological applications where protein integrity is crucial for functionality . Studies have shown that replacing natural amino acids with fluorinated counterparts can lead to increased resistance against proteolytic degradation .
2.2. Imaging Techniques
Fluorinated compounds are increasingly used in positron emission tomography (PET) imaging due to their favorable nuclear properties. This compound can be utilized as a tracer for imaging specific tumor types, aiding in the diagnosis and monitoring of cancer progression . The ability to visualize tumor ecosystems through fluorinated amino acids represents a significant advancement in oncological imaging.
3.1. Synthesis of Peptide Derivatives
The synthesis of this compound itself can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. Such synthetic pathways are essential for creating diverse peptide libraries that include this compound as a building block .
3.2. Development of Novel Therapeutics
Fluorinated phenylalanines are being explored as building blocks for new therapeutic agents targeting specific diseases, including neurodegenerative disorders and cancers. Their unique chemical properties allow for the design of compounds with improved interaction profiles with biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Boc-3-bromo-2-fluoro-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the fluorine atom can enhance the stability and bioavailability of the peptides, while the bromine atom can serve as a site for further functionalization. The Boc protecting group ensures selective reactions at the amino group, allowing for precise modifications .
Comparison with Similar Compounds
Key Observations:
Protecting Group Influence :
- Boc vs. Fmoc : Boc (tert-butoxycarbonyl) is acid-labile, making it suitable for orthogonal deprotection strategies in SPPS. In contrast, Fmoc (fluorenylmethyloxycarbonyl) is base-labile, allowing compatibility with acid-sensitive substrates .
- Molecular Weight : Fmoc derivatives (e.g., 484.31–500.77 g/mol) are heavier than Boc analogs (~362.19 g/mol) due to the Fmoc group’s larger structure .
Halogen Position and Type: Fluorine at 2- vs. Fluorine vs. Chlorine: Replacing 2-fluoro with 2-chloro (as in ) increases atomic size (van der Waals radius: F = 1.47 Å, Cl = 1.75 Å), affecting electronic properties and steric interactions in molecular recognition .
Structural Complexity: CDP 323 exemplifies advanced derivatives with non-aromatic modifications (e.g., spiro rings), showcasing the versatility of halogenated phenylalanine scaffolds in drug development.
Biological Activity
N-Boc-3-bromo-2-fluoro-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine, notable for its unique structural features, including the bromine atom at the 3-position and fluorine at the 2-position on the aromatic ring. This compound is increasingly recognized for its significant biological activity, particularly in pharmaceutical and biochemical research.
Structural Characteristics
The incorporation of halogen atoms (bromine and fluorine) into the phenylalanine structure enhances its chemical reactivity and biological properties. The tert-butoxycarbonyl (Boc) protecting group attached to the amino group allows for selective reactions while maintaining the integrity of the amino acid during synthesis and application.
The halogen substituents in this compound can modulate interactions with biological macromolecules, influencing enzyme-substrate interactions and protein-ligand binding. This makes it a valuable tool for studying various biological processes, including:
- Enzyme Inhibition : Compounds with halogen substitutions often exhibit increased binding affinity to enzymes, which can be exploited in drug design.
- Receptor Binding : The unique electronic properties imparted by bromine and fluorine can enhance selectivity for certain receptors, facilitating targeted therapeutic effects.
Applications in Research
This compound has been utilized in various research contexts, including:
- Peptide Synthesis : It serves as a building block for synthesizing peptides with specific functionalities.
- Medicinal Chemistry : Its incorporation into drug candidates has shown potential in improving pharmacokinetic properties.
- Chemical Probes : The compound is employed in developing chemical probes to investigate biological mechanisms.
Comparative Analysis with Analog Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-Boc-5-bromo-2-fluoro-L-phenylalanine | Bromine at 5-position | Different halogen positioning affects reactivity |
| N-Boc-5-chloro-2-fluoro-L-phenylalanine | Chlorine instead of bromine | Chlorine may alter biological activity differently |
| N-Boc-4-bromo-2-fluoro-L-phenylalanine | Bromine at 4-position | Different substitution pattern impacts properties |
This compound stands out due to its specific combination of halogens, which imparts unique chemical and biological properties not found in its analogs. This uniqueness makes it particularly valuable for specialized research applications and drug development initiatives.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its use as a lead compound in drug discovery efforts targeting metabolic disorders.
- Cellular Uptake Mechanisms : Investigations into the cellular uptake of fluorinated phenylalanines have shown that N-Boc derivatives can be transported via specific amino acid transporters, enhancing their utility in targeted therapies for conditions such as glioblastoma .
- Pharmacological Profiles : Comparative studies have indicated that the presence of bromine and fluorine significantly influences the pharmacological profiles of related compounds, affecting their efficacy and safety profiles in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
